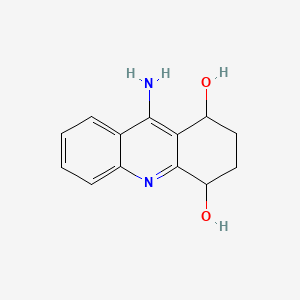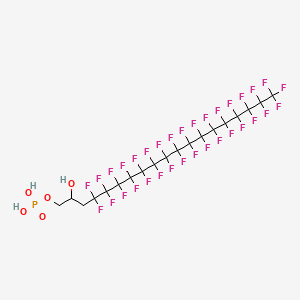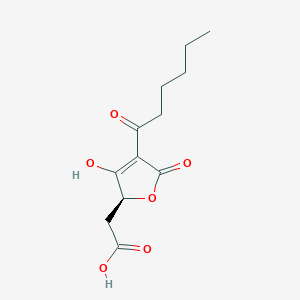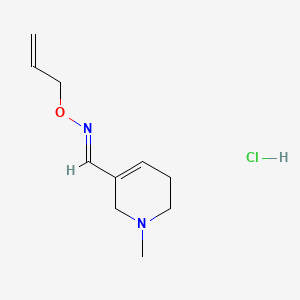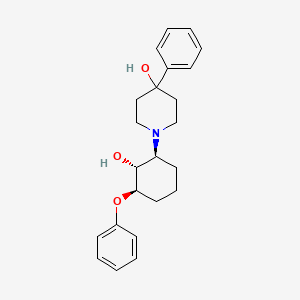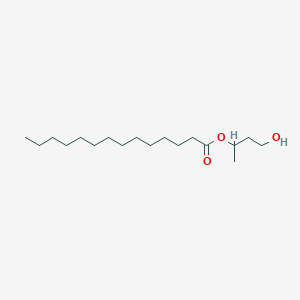
1,3-Butylene glycol 3-monomyristate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol 3-monomyristate is an organic compound with the molecular formula C18H36O3 It is a derivative of 1,3-butylene glycol, where one of the hydroxyl groups is esterified with myristic acid (tetradecanoic acid)
准备方法
合成路线和反应条件
1,3-丁二醇 3-单肉豆蔻酸酯可以通过1,3-丁二醇与肉豆蔻酸的酯化反应合成。该反应通常使用催化剂,例如硫酸或对甲苯磺酸,来促进酯化过程。反应在回流条件下进行,并去除水以驱动反应完成。
工业生产方法
在工业环境中,1,3-丁二醇 3-单肉豆蔻酸酯的生产可能涉及连续酯化过程。反应物被送入反应器,在催化剂的存在下混合并加热。反应过程中产生的水不断被移除,产物通过蒸馏或其他分离技术进行纯化。
化学反应分析
反应类型
1,3-丁二醇 3-单肉豆蔻酸酯可以进行多种化学反应,包括:
水解: 酯键可以在水和酸或碱催化剂的存在下水解,生成1,3-丁二醇和肉豆蔻酸。
氧化: 该化合物可以被氧化以生成相应的羧酸或其他氧化产物。
还原: 还原反应可以将酯基转化为醇基。
常用试剂和条件
水解: 带有水的酸性或碱性条件。
氧化: 氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如氢化铝锂。
形成的主要产物
水解: 1,3-丁二醇和肉豆蔻酸。
氧化: 羧酸和其他氧化产物。
还原: 醇衍生物。
科学研究应用
1,3-丁二醇 3-单肉豆蔻酸酯有几种科学研究应用:
化学: 用作合成其他化合物(包括聚合物和表面活性剂)的中间体。
生物学: 研究其潜在的抗菌特性及其在生物系统中的作用。
医学: 探索其在药物递送系统中的潜在用途以及作为药物制剂的组分。
工业: 由于其化学稳定性和功能特性,它被用于涂料、粘合剂和增塑剂的生产。
作用机制
1,3-丁二醇 3-单肉豆蔻酸酯的作用机制涉及它与生物膜和酶的相互作用。酯基可以被酯酶水解,释放1,3-丁二醇和肉豆蔻酸。然后,这些产物可以参与各种代谢途径。该化合物的抗菌特性归因于其破坏微生物细胞膜的能力,导致细胞裂解和死亡。
相似化合物的比较
类似化合物
1,3-丁二醇: 一种具有两个羟基的二醇,用于各种工业应用。
甘油单肉豆蔻酸酯: 甘油和肉豆蔻酸的酯,以其抗菌特性而闻名。
1,4-丁二醇: 另一种具有类似应用但化学性质不同的二醇。
独特性
1,3-丁二醇 3-单肉豆蔻酸酯由于其特定的酯键而具有独特性,它赋予其独特的化学和物理性质。它将1,3-丁二醇和肉豆蔻酸结合在一起,提供了亲水和疏水特性的平衡,使其适用于化学、生物学、医学和工业中的各种应用。
属性
CAS 编号 |
89457-56-7 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC 名称 |
4-hydroxybutan-2-yl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-17(2)15-16-19/h17,19H,3-16H2,1-2H3 |
InChI 键 |
VNQKGXOJGLHJEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



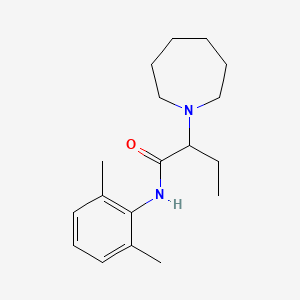
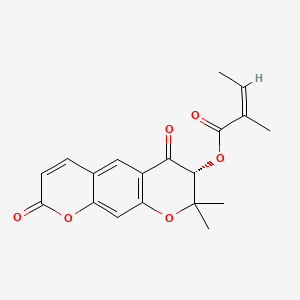
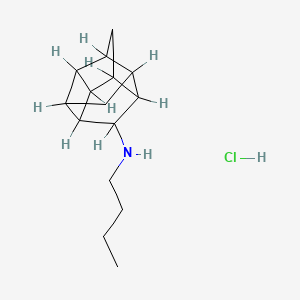
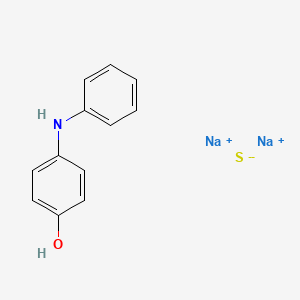
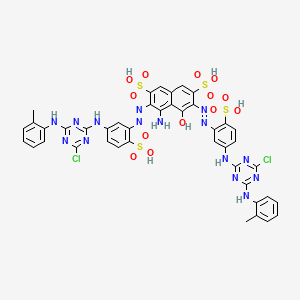
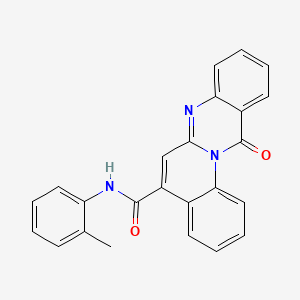
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
